Methyl 2-chloro-4-thiazolecarboxylate
Overview
Description
“Methyl 2-chloro-4-thiazolecarboxylate” is a chemical compound with the molecular formula C₅H₄ClNO₂S . It appears as a solid and is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 177.61 g/mol . The InChI code for this compound is 1S/C5H4ClNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 . The compound has a topological polar surface area of 67.4 Ų .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 177.61 g/mol . It has an XLogP3 value of 2.1, indicating its lipophilicity . The compound has 4 hydrogen bond acceptors and 2 rotatable bonds .Scientific Research Applications
Corrosion Inhibition
- Methyl 2-chloro-4-thiazolecarboxylate derivatives have shown effectiveness as corrosion inhibitors. For example, thiazole derivatives have been studied for their capability to protect mild steel in acidic environments, demonstrating significant corrosion inhibition efficiency through strong adsorption and formation of a barrier film on the metal surface Yüce et al., 2014.
Antiviral Activity
- Thiazole compounds, including those related to this compound, have been synthesized and evaluated for their antiviral activities. Certain derivatives have shown potent antiviral properties against yellow fever virus, highlighting their potential in drug discovery for viral infections Mayhoub et al., 2011.
Drug Discovery and Synthesis
- The compound serves as a building block in the synthesis of various bioactive molecules. Research has focused on developing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new entities for drug discovery, exploiting the versatility of the thiazole moiety for medicinal chemistry applications Durcik et al., 2020.
Catalysis
- Thiazole derivatives have been utilized as catalysts in chemical reactions. For instance, thiazolium carbene-based catalysts derived from vitamin B1 have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source, representing a sustainable approach to synthesizing valuable pharmaceuticals and natural products Das et al., 2016.
Materials Science
- In materials science, thiazole-based metal-organic frameworks (MOFs) have been constructed, showing high selectivity and sensitivity as luminescent sensors for environmental contaminants. Such materials demonstrate promising applications in sensing and removal of pollutants, including heavy metals and pesticides from the environment Zhao et al., 2017.
Safety and Hazards
“Methyl 2-chloro-4-thiazolecarboxylate” is classified as an irritant . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
methyl 2-chloro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLJTHDJLAXFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428423 | |
Record name | Methyl 2-chloro-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850429-61-7 | |
Record name | Methyl 2-chloro-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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